methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether
Description
The compound methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a triazole core linked to a pyrazole ring, both substituted with aromatic and sulfur-containing groups. Key structural elements include:
- A 4H-1,2,4-triazol-3-yl ring with a phenyl group at position 4 and a sulfanyl (S–) group at position 2.
- A 1H-pyrazol-4-yl substituent on the triazole, bearing a phenyl group at position 1 and a 1H-pyrrol-1-yl group at position 3.
- A phenyl ether moiety connected via a methylene bridge to the sulfanyl group.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N6OS/c1-36-25-16-14-22(15-17-25)21-37-29-32-31-27(34(29)23-10-4-2-5-11-23)26-20-30-35(24-12-6-3-7-13-24)28(26)33-18-8-9-19-33/h2-20H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEXMDIIIHVWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(N(N=C4)C5=CC=CC=C5)N6C=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Thioether Linkages
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Key Differences: Replaces the target compound’s pyrazole-pyrrole substituent with a phenylsulfonyl group. Features a phenylethanone group instead of a methyl phenyl ether.
- Fluorine substituents on the phenyl ring may improve metabolic stability in drug-like molecules.
Ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate ()
- Key Differences: Contains a dimethoxybenzoyl-amino-methyl side chain and an ethyl ester group. Lacks the pyrazole-pyrrole system.
- Functional Implications :
Pyrazole-Based Analogues with Sulfur Linkers
N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] Platinum(II) ()
- Key Differences :
- A platinum complex with cyclohexylsulfanyl-pyrazole ligands.
- Designed for cytotoxicity studies, unlike the purely organic target compound.
- Functional Implications: The cyclohexyl substituent enhances cytotoxicity by increasing lipophilicity and membrane permeability .
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde ()
- Key Differences: Features a carbaldehyde group and a simpler phenoxy substituent. Lacks the triazole core and sulfur linkages.
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